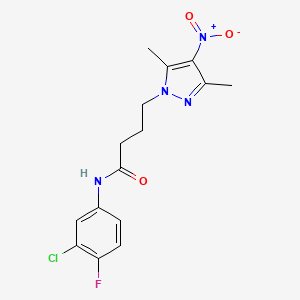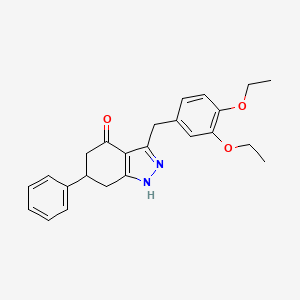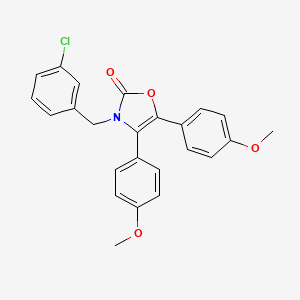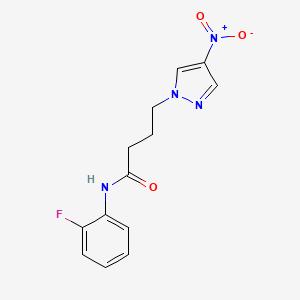![molecular formula C27H25N5O3S B11492046 4-amino-8-(4-hydroxy-3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11492046.png)
4-amino-8-(4-hydroxy-3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a highly fused ring system. Its structure contains multiple nitrogen and sulfur atoms.
- The presence of the amino group (NH₂) and the hydroxy group (OH) suggests potential reactivity and biological activity.
- While its name may seem daunting, it represents a fascinating class of compounds with diverse properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves intricate steps due to its complex structure. Researchers have developed various synthetic routes, including cyclization reactions and multicomponent reactions.
Reaction Conditions: These conditions vary depending on the specific synthetic pathway. Commonly used reagents include sulfur, nitrogen-containing precursors, and catalysts.
Industrial Production: Unfortunately, there isn’t a well-established industrial-scale production method for this compound. Its complexity and limited applications hinder large-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products:
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and novel synthetic methods.
Biology: Its potential as a bioactive compound warrants investigation. It could interact with enzymes, receptors, or cellular pathways.
Medicine: Although not widely explored, it might exhibit pharmacological effects, making it relevant for drug discovery.
Industry: Limited applications exist due to its complexity, but it could inspire new materials or catalysts.
Mechanism of Action
Targets: Investigating its molecular targets (e.g., proteins, nucleic acids) is crucial. It might inhibit or activate specific pathways.
Pathways: Understanding how it affects cellular processes (e.g., signal transduction, metabolism) is essential.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from simpler compounds.
Similar Compounds: While I don’t have a specific list, other polycyclic heterocycles with similar features may exist.
Remember that this compound’s rarity and complexity limit our knowledge, but ongoing research may uncover exciting applications and mechanisms
Properties
Molecular Formula |
C27H25N5O3S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-amino-8-(4-hydroxy-3-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile |
InChI |
InChI=1S/C27H25N5O3S/c1-35-19-11-14(5-6-17(19)33)20-15(12-28)25-30-24(29)23-21-13-7-9-31(10-8-13)26(21)36-27(23)32(25)16-3-2-4-18(34)22(16)20/h5-6,11,13,20,33H,2-4,7-10H2,1H3,(H2,29,30) |
InChI Key |
CTWWVGUQSQPGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C3N=C(C4=C(N3C5=C2C(=O)CCC5)SC6=C4C7CCN6CC7)N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 8-(methylsulfonyl)-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491985.png)
![N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11491998.png)
![Methyl 4-[(2,5-dimethoxyphenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11492000.png)


![4-{4-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazin-1-yl}phenol](/img/structure/B11492006.png)
![3-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11492012.png)
![N-(2,6-dimethylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11492026.png)

![ethyl 2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11492038.png)
![ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11492045.png)
